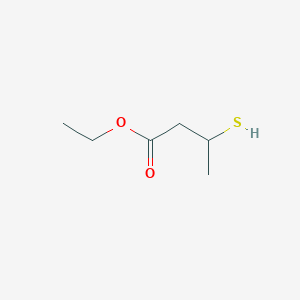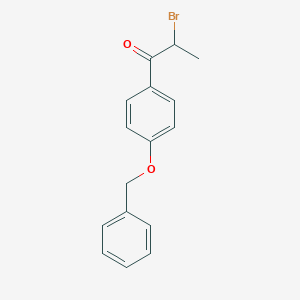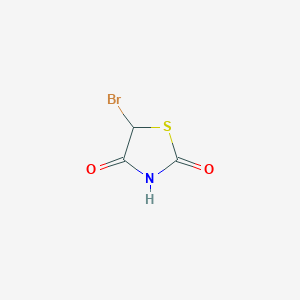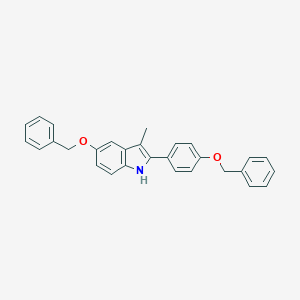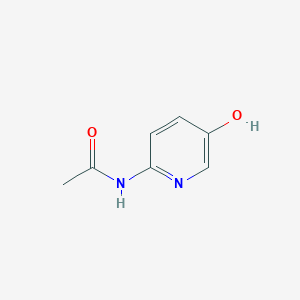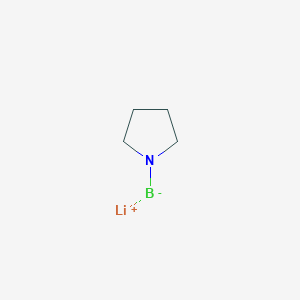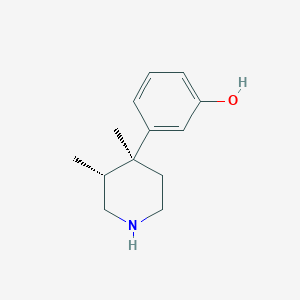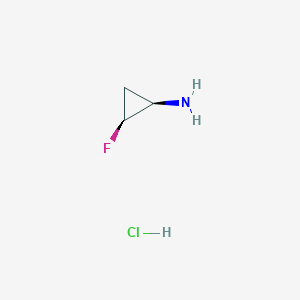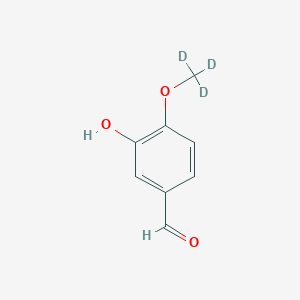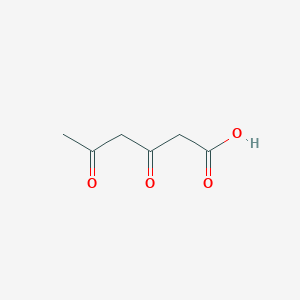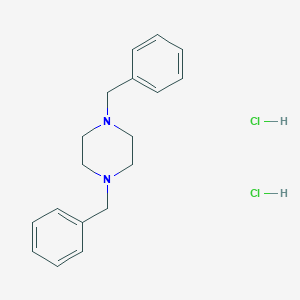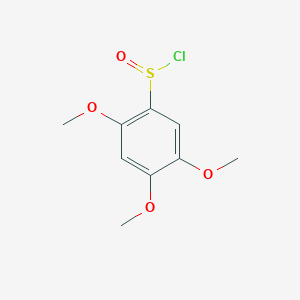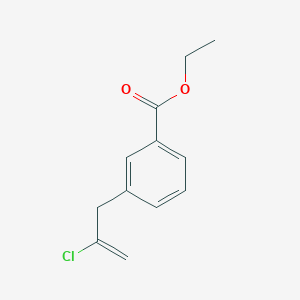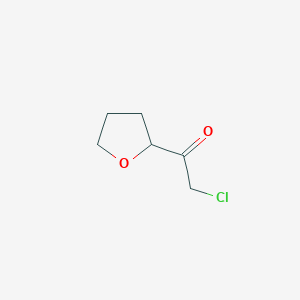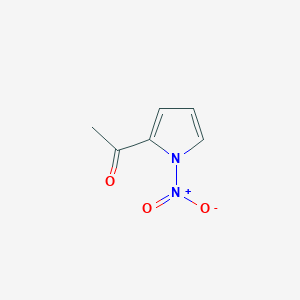
1-Nitro-2-acetylpyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-2-acetylpyrrole is a chemical compound that belongs to the pyrrole family. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound has also been studied for its potential biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-Nitro-2-acetylpyrrole is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer. It has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Efectos Bioquímicos Y Fisiológicos
1-Nitro-2-acetylpyrrole has been shown to possess antioxidant, anti-inflammatory, and anti-cancer activities. It has been shown to protect cells from oxidative stress and reduce inflammation in various cell types. The compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Nitro-2-acetylpyrrole in lab experiments is its relatively simple synthesis method. The compound is also stable under normal laboratory conditions. However, one limitation is that the compound is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on 1-Nitro-2-acetylpyrrole. One area of interest is its potential as a photosensitizer in photodynamic therapy. Another area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammation. Further studies are needed to fully understand the mechanism of action of the compound and its potential clinical applications.
Métodos De Síntesis
The synthesis of 1-Nitro-2-acetylpyrrole involves the condensation of acetylacetone and nitromethane in the presence of a base such as sodium ethoxide. The reaction yields a yellow crystalline solid that can be purified by recrystallization. The chemical structure of 1-Nitro-2-acetylpyrrole has been confirmed by spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
1-Nitro-2-acetylpyrrole has been studied for its potential biological and pharmacological properties. It has been shown to possess antioxidant, anti-inflammatory, and anti-cancer activities. The compound has also been investigated for its potential as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light-activated drugs to kill cancer cells.
Propiedades
Número CAS |
158366-45-1 |
|---|---|
Nombre del producto |
1-Nitro-2-acetylpyrrole |
Fórmula molecular |
C6H6N2O3 |
Peso molecular |
154.12 g/mol |
Nombre IUPAC |
1-(1-nitropyrrol-2-yl)ethanone |
InChI |
InChI=1S/C6H6N2O3/c1-5(9)6-3-2-4-7(6)8(10)11/h2-4H,1H3 |
Clave InChI |
IAWKNFOCXFSSLA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CN1[N+](=O)[O-] |
SMILES canónico |
CC(=O)C1=CC=CN1[N+](=O)[O-] |
Otros números CAS |
158366-45-1 |
Sinónimos |
1-NAP 1-nitro-2-acetylpyrrole 2-acetyl-1-nitro-pyrrole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



